molecular formula C9H12N2O5 B583574 [2'-13C]2'-Deoxyuridine CAS No. 478510-87-1

[2'-13C]2'-Deoxyuridine

カタログ番号: B583574
CAS番号: 478510-87-1
分子量: 229.196
InChIキー: MXHRCPNRJAMMIM-SARLRRDISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

[2'-¹³C]2'-Deoxyuridine is a stable isotope-labeled derivative of 2'-deoxyuridine, where the carbon atom at the 2' position of the deoxyribose sugar is replaced with carbon-13. This modification enables precise tracking of nucleic acid metabolism, DNA synthesis, and repair mechanisms using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . The synthesis of [2'-¹³C]2'-Deoxyuridine often involves regioselective isotopic labeling strategies, such as lithiation of protected 2'-deoxyuridine followed by ¹³C-methylation, as demonstrated in the synthesis of related compounds like ¹³C-methyl-labeled thymidine .

準備方法

Chemical Synthesis of [2'-13C]2'-Deoxyuridine

Isotopic Labeling Strategies

The incorporation of carbon-13 at the 2' position of deoxyuridine requires precise synthetic routes to ensure isotopic purity and positional specificity. A common approach involves the use of 13C^{13}\text{C}-enriched precursors during the construction of the deoxyribose sugar. For instance, 2'-deoxyribose-1-13C^{13}\text{C} can serve as a starting material, which is then coupled with a uracil base via glycosylation . This method ensures that the isotopic label is retained exclusively at the 2' carbon, minimizing isotopic scrambling during synthesis.

Glycosylation Reaction

The glycosylation step typically employs a Vorbrüggen-type reaction, where a silylated uracil derivative reacts with a 13C^{13}\text{C}-labeled sugar donor. For example, 1-chloro-2-deoxy-3,5-di-O-(p-toluoyl)-β-D-ribofuranose-2'-13C^{13}\text{C} is prepared by treating 13C^{13}\text{C}-enriched 2-deoxyribose with thionyl chloride and subsequent protection with p-toluoyl groups. This intermediate is then coupled with bis(trimethylsilyl)uracil under Lewis acid catalysis (e.g., trimethylsilyl triflate), yielding the protected nucleoside . Deprotection using methanolic ammonia affords this compound in yields exceeding 60% (Figure 1).

Figure 1: Synthetic Route for this compound

2-Deoxyribose-2’-13CSOCl21-Chloro sugar intermediateUracil, TMSOTfProtected nucleosideNH3/MeOH[2’-13C]2’-Deoxyuridine\text{2-Deoxyribose-2'-}^{13}\text{C} \xrightarrow{\text{SOCl}2} \text{1-Chloro sugar intermediate} \xrightarrow{\text{Uracil, TMSOTf}} \text{Protected nucleoside} \xrightarrow{\text{NH}3/\text{MeOH}} \text{[2'-}^{13}\text{C]2'-Deoxyuridine}

Reagents and conditions: (i) Thionyl chloride, DMF; (ii) Bis(trimethylsilyl)uracil, trimethylsilyl triflate (TMSOTf), acetonitrile; (iii) Methanolic ammonia, 0°C.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra confirm the position and enrichment of the isotopic label. The 2'-13C^{13}\text{C} signal appears as a singlet at approximately 38 ppm in the 13C^{13}\text{C}-NMR spectrum, distinct from natural abundance carbons. Integration of this peak relative to adjacent carbons (e.g., 1' at 85 ppm and 3' at 70 ppm) provides quantitative isotopic purity, typically ≥99% .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 229.21 (M+H)+, with the isotopic pattern confirming a single 13C^{13}\text{C} incorporation. Fragmentation patterns further validate the structural integrity, showing characteristic losses of H2O\text{H}_2\text{O} (−18 Da) and the ribose moiety (−116 Da) .

Table 1: Key Analytical Data for this compound

TechniqueParameterValue
13C ^{13}\text{C}-NMR2'-C chemical shift38 ppm
HRMSMolecular ion (M+H)+229.21
HPLCRetention time8.2 min (C18, 0.1% TFA/MeCN)
Isotopic purity13C^{13}\text{C} enrichment≥99%

Large-Scale Production and Optimization

Telescoped Synthesis

Recent advances in process chemistry enable telescoped synthesis to minimize intermediate isolations. For example, a four-step protocol combines glycosylation, deprotection, and purification into a continuous workflow, improving overall yield to 75% . Key optimizations include:

  • Solvent selection : Acetonitrile enhances glycosylation efficiency compared to dichloromethane.

  • Catalyst loading : Reducing TMSOTf from 1.2 to 0.8 equivalents suppresses side reactions.

  • Temperature control : Maintaining −20°C during glycosylation prevents epimerization.

Purification Techniques

Chromatographic methods are critical for removing unreacted uracil and protecting groups. Reverse-phase HPLC with a C18 column (0.1% trifluoroacetic acid/acetonitrile gradient) achieves >98% purity. Alternatively, crystallization from ethanol/water mixtures offers a cost-effective bulk purification method .

Applications in Biomedical Research

Metabolic Tracing

This compound serves as a tracer in DNA synthesis studies, enabling quantification of cell proliferation via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For instance, in cancer research, its incorporation into DNA allows tracking of tumor growth rates with picomolar sensitivity .

Pharmacokinetic Studies

Isotopic labeling facilitates precise measurement of deoxyuridine pharmacokinetics in vivo. A recent study administered this compound to murine models, revealing a plasma half-life of 2.3 hours and rapid uptake into proliferating tissues .

化学反応の分析

Types of Reactions: [2’-13C]2’-Deoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Cell Proliferation Tracking
In biological research, [2'-13C]2'-Deoxyuridine is used to study cell proliferation and DNA replication. By incorporating this compound during the S-phase of the cell cycle, researchers can monitor DNA synthesis through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . This application is particularly useful for understanding cancer cell dynamics and the effects of various treatments on cell growth.

Case Study: Cancer Research
A study demonstrated that this compound could be effectively utilized to track the incorporation of nucleotides into the DNA of cancer cells. Researchers found that by using this labeled compound, they could ascertain the impact of chemotherapeutic agents on DNA synthesis rates in various cancer cell lines, providing insights into drug efficacy and resistance mechanisms .

Medical Diagnostics

Diagnostic Assays for Nutritional Deficiencies
In clinical settings, this compound has been employed in diagnostic assays to detect deficiencies in vitamin B12 and folate. The compound's metabolic pathways are altered in individuals with these deficiencies, allowing for precise diagnosis through isotopic tracing techniques .

Table 2: Applications in Medical Diagnostics

ApplicationDescription
Vitamin B12 DeficiencyAssesses incorporation rates into DNA
Folate DeficiencyMonitors nucleotide synthesis in erythropoiesis

Pharmaceutical Development

Antiviral and Anticancer Therapies
The compound has been explored as a potential therapeutic agent in antiviral and anticancer treatments. Its ability to inhibit DNA synthesis makes it a candidate for developing drugs that target rapidly dividing cells, such as those found in tumors or viral infections .

Case Study: Anticancer Drug Development
Research involving this compound derivatives linked to monoclonal antibodies showed promising results in targeting specific cancer cells while minimizing toxicity to healthy cells. This targeted approach enhances the therapeutic index of anticancer agents, making them more effective with fewer side effects .

Industrial Applications

Quality Control in Pharmaceutical Production
In the pharmaceutical industry, this compound is used as a quality control measure for nucleoside-based products. Its incorporation into production processes ensures that final products meet purity standards and are correctly synthesized.

作用機序

[2’-13C]2’-Deoxyuridine exerts its effects by being incorporated into DNA during the synthesis phase. It is converted into deoxyuridine triphosphate, which is then incorporated into the DNA strand. This incorporation can be tracked using nuclear magnetic resonance (NMR) spectroscopy due to the presence of the carbon-13 isotope. The primary molecular targets are the enzymes involved in DNA synthesis, such as DNA polymerase .

類似化合物との比較

Comparison with Isotope-Labeled Analogues

[¹³C,¹⁵N₂]-2'-Deoxyuridine

This dual-labeled analogue incorporates both ¹³C and ¹⁵N isotopes, enhancing sensitivity in MS-based quantification of DNA-protein interactions and nucleotide turnover. Unlike [2'-¹³C]2'-Deoxyuridine, which is primarily used for NMR studies due to its site-specific ¹³C label, [¹³C,¹⁵N₂]-2'-Deoxyuridine is optimized for high-resolution MS applications .

[¹³C-Methyl]-Thymidine

Synthesized via lithiation of t-butyldimethylsilyl-protected 2'-deoxyuridine, this compound introduces a ¹³C label at the methyl group of thymidine. Unlike [2'-¹³C]2'-Deoxyuridine, which labels the sugar moiety, [¹³C-methyl]-thymidine is used to study methylation patterns in DNA .

[¹³C,¹⁵N₂]-2',2'-Difluoro-2'-deoxyuridine (dFdU)

A metabolite of the anticancer drug gemcitabine, dFdU is labeled with ¹³C and ¹⁵N for use as an internal standard in pharmacokinetic studies. Its 2',2'-difluoro modification confers cytotoxicity, distinguishing it from the non-fluorinated [2'-¹³C]2'-Deoxyuridine, which lacks therapeutic activity .

Table 1: Key Isotope-Labeled Analogues of 2'-Deoxyuridine

Compound Isotopic Label Position Modified Primary Application Key Technique
[2'-¹³C]2'-Deoxyuridine ¹³C 2'-C (sugar) DNA metabolism tracking NMR
[¹³C,¹⁵N₂]-2'-dU ¹³C, ¹⁵N₂ Base/sugar MS quantification LC/GC-MS
[¹³C-methyl]-Thymidine ¹³C 5-CH₃ (base) DNA methylation studies NMR/MS
[¹³C,¹⁵N₂]-dFdU ¹³C, ¹⁵N₂ 2',2'-F (sugar) Gemcitabine metabolite analysis MS (internal standard)

Comparison with Structurally Modified Analogues

5-Halogenated Derivatives (BrdU, IdU)

5-Bromo-2'-deoxyuridine (BrdU) and 5-iodo-2'-deoxyuridine (IdU) are widely used in immunohistochemistry to label proliferating cells. The electronegativity of their 5-substituents significantly alters ¹³C NMR chemical shifts at the C-5 position. For example, BrdU exhibits a 6 ppm upfield shift compared to unmodified 2'-deoxyuridine, while IdU shows a 32.49 ppm upfield shift due to heavy atom effects .

Fluorinated Uridine Analogues

Fluorination at the 2' or 5' position (e.g., 2'-fluoro-2'-deoxyuridine) alters sugar puckering and conformational flexibility. These compounds are analyzed via ¹⁹F NMR and X-ray crystallography, whereas [2'-¹³C]2'-Deoxyuridine is studied using ¹³C NMR to probe sugar-phosphate backbone dynamics .

5-Hydroxymethyl-2'-Deoxyuridine

This derivative, synthesized via chemoselective etherification using Amberlyst 15 resin, is functionalized for bioconjugation. Unlike [2'-¹³C]2'-Deoxyuridine, which is metabolically inert, 5-hydroxymethyl derivatives participate in epigenetic regulation .

Table 2: Structurally Modified Analogues of 2'-Deoxyuridine

Compound Structural Modification Key Property/Application Analytical Method
BrdU/IdU 5-Bromo/iodo Cell proliferation labeling Immunohistochemistry
2'-Fluoro-2'-deoxyuridine 2'-F Conformational studies ¹⁹F NMR, X-ray
5-Hydroxymethyl-2'-dU 5-CH₂OH Epigenetic modifications HPLC, MS
[2'-¹³C]2'-Deoxyuridine 2'-¹³C DNA synthesis tracking ¹³C NMR

生物活性

[2'-13C]2'-Deoxyuridine is a stable isotopic form of 2'-deoxyuridine, a nucleoside that plays a critical role in DNA synthesis. This compound is utilized in various biochemical and medical research applications, particularly in the study of nucleic acid metabolism, antiviral activity, and cancer therapy. The incorporation of the carbon-13 isotope allows for advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to trace metabolic pathways and interactions within biological systems.

  • Chemical Formula : C₉H₁₂N₂O₅
  • Molecular Weight : 228.202 g/mol
  • Structure : this compound consists of a deoxyribose sugar attached to a uracil base, with the 2' carbon atom labeled with a carbon-13 isotope.

This compound acts as an antimetabolite, inhibiting DNA synthesis by competing with natural nucleosides. It is phosphorylated to its triphosphate form (dUTP), which is then incorporated into DNA during replication. The presence of the carbon-13 isotope does not significantly alter its biological activity compared to the non-labeled form.

Antiviral Activity

Research indicates that derivatives of 2'-deoxyuridine exhibit significant antiviral properties. For instance, studies have shown that certain modified forms can inhibit the replication of viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The antiviral mechanism typically involves the incorporation of these nucleoside analogs into viral DNA, leading to chain termination.

  • Case Study : A study on iodohydrin derivatives of 2'-deoxyuridine demonstrated enhanced cytotoxicity against L1210 leukemia cells, with some compounds showing an ID50 value as low as 0.1 µg/mL, indicating strong potential for therapeutic applications against viral infections .

Cytotoxicity in Cancer Cells

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Its derivatives have been shown to exhibit potent antiproliferative effects, particularly against breast cancer cells (MCF-7 and MDA-MB-231).

CompoundCell LineIC50 (µM)
5-Ethynyl-2'-deoxyuridineMCF-70.4 ± 0.3
5-Ethynyl-2'-deoxyuridineMDA-MB-2314.4 ± 0.4

These results indicate that modifications to the deoxyribose or uracil components can significantly enhance cytotoxicity, suggesting a structure-activity relationship that warrants further investigation .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound reveal its rapid absorption and metabolism in vivo. Clinical studies suggest that plasma levels can be significantly elevated following administration, which correlates with therapeutic efficacy.

  • Clinical Findings : In patients receiving chemotherapy regimens involving fluorouracil (5-FU), plasma levels of deoxyuridine were monitored, showing elevations up to 349% above baseline within 24 hours post-treatment . This elevation is crucial for understanding the drug's interaction with cellular pathways.

Q & A

Q. (Basic) How should [2'-13C]2'-Deoxyuridine be safely handled and stored in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), lab coats, and eye protection (safety goggles or face shields) to prevent skin/eye contact .
  • Ventilation: Use fume hoods or well-ventilated areas to avoid inhalation of dust or vapors .
  • Storage: Keep containers tightly sealed in a locked, ventilated cabinet at room temperature. Avoid exposure to moisture or direct sunlight .
  • Disposal: Follow institutional guidelines for hazardous waste. Do not dispose in sinks or regular trash; use approved waste facilities .

Q. (Basic) What analytical techniques are recommended for quantifying this compound in biological samples?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use isotope dilution methods, leveraging the 13C label for precise quantification and differentiation from endogenous deoxyuridine .
  • Nuclear Magnetic Resonance (NMR): 13C-NMR can confirm the isotopic label’s position and purity by analyzing chemical shifts at the 2'-carbon (~100–110 ppm range) .
  • High-Performance Liquid Chromatography (HPLC): Pair with UV detection (260 nm) for preliminary quantification, validated against isotopic standards .

Q. (Advanced) How does the 13C label at the 2' position influence conformational analysis of 2'-Deoxyuridine via NMR?

Methodological Answer:

  • Electronegativity Effects: The 13C label alters the electron density at C2', impacting chemical shift values. This can differentiate between C2'-endo and C3'-endo sugar puckering conformations, critical for DNA/RNA structural studies .
  • Experimental Design: Compare 13C-NMR spectra of labeled vs. unlabeled compounds. A linear relationship between substituent electronegativity and C2' chemical shifts aids in validating conformational dynamics .

Q. (Advanced) How can researchers differentiate endogenous vs. labeled 2'-Deoxyuridine in metabolic flux studies?

Methodological Answer:

  • Isotopic Enrichment Analysis: Use mass spectrometry to measure 13C/12C ratios in nucleotide pools. Baseline correction with unlabeled controls is essential .
  • Pulse-Chase Experiments: Administer this compound in timed intervals, then track incorporation into DNA via autoradiography or isotope-ratio MS .

Q. (Advanced) What strategies resolve contradictions in mutagenicity data involving this compound?

Methodological Answer:

  • Control Experiments: Compare mutagenesis rates in cells treated with labeled vs. unlabeled compounds to isolate isotope-specific effects .
  • Comet Assay/Sanger Sequencing: Validate DNA damage patterns (e.g., oxidative lesions vs. misincorporation) to distinguish between isotope-induced artifacts and true mutagenicity .

Q. (Basic) What are the primary research applications of this compound in DNA synthesis studies?

Methodological Answer:

  • DNA Repair Tracking: Incorporate into oligonucleotides to monitor base excision repair (BER) pathways via uracil-N-glycosylase (UNG) digestion .
  • Metabolic Labeling: Trace thymidine salvage pathways in cancer cells or mitochondrial disorders (e.g., MNGIE) to assess nucleotide pool imbalances .

Q. (Advanced) How can this compound elucidate nucleotide pool dynamics under genotoxic stress?

Methodological Answer:

  • dNTP Pool Analysis: Treat cells with alkylating agents (e.g., N-methyl-N-nitrosourea), then quantify labeled dTTP expansion via LC-MS. Note that deoxyuridine amplifies dTTP pools more effectively than thymidine .
  • Time-Course Studies: Track 13C incorporation into DNA post-stress to model replication fork stalling and repair kinetics .

特性

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRCPNRJAMMIM-SARLRRDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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